molecular formula C13H24O11 B015050 Methyl 2-O-mannopyranosylmannopyranoside CAS No. 59571-75-4

Methyl 2-O-mannopyranosylmannopyranoside

Cat. No.: B015050
CAS No.: 59571-75-4
M. Wt: 356.32 g/mol
InChI Key: YUAFWDJFJCEDHL-DZRUFMBTSA-N
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Description

Methyl 2-O-mannopyranosylmannopyranoside is a disaccharide derivative composed of two mannose units linked through an oxygen atom. It is a synthetic compound with the molecular formula C13H24O11 and a molecular weight of 356.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-O-mannopyranosylmannopyranoside typically involves the glycosylation of methyl mannopyranoside with mannose derivatives. The reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond. Commonly used catalysts include trifluoromethanesulfonic acid (TfOH) and glycosyltransferases .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-O-mannopyranosylmannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

Methyl 2-O-mannopyranosylmannopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-O-mannopyranosylmannopyranoside involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes facilitate the cleavage and formation of glycosidic bonds, respectively. The compound can inhibit the production of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-O-mannopyranosylmannopyranoside is unique due to its disaccharide structure, which provides distinct properties and applications compared to monosaccharide derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAFWDJFJCEDHL-DZRUFMBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208238
Record name Methyl 2-O-mannopyranosylmannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59571-75-4
Record name Methyl 2-O-mannopyranosylmannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-O-mannopyranosylmannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the structural significance of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside?

A: Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside is a disaccharide consisting of two mannose units linked by an α-1,2 glycosidic bond. This linkage is particularly significant as it is found in the polysaccharide backbone of fungal mannans. []

Q2: How does the flexibility of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside around the glycosidic linkage affect its properties?

A: The flexibility around the glycosidic linkage of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside significantly influences its conformational landscape. This flexibility impacts its interactions with enzymes like α-1,2-mannosidases and is crucial for understanding its biological role. Research has shown that considering a dynamic model, incorporating the flexibility around the linkage, leads to a better fit between experimental and theoretical data, such as NOE and T1 values, compared to a model solely based on the global minimum conformation. []

Q3: How is the optical rotation of Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside related to its conformation?

A: The optical rotation of this disaccharide is sensitive to the dihedral angles (ϕ and ψ) of its glycosidic linkage. While early rigid-residue modeling calculations predicted a specific conformation based on matching the calculated and observed optical rotations, newer relaxed-residue models suggest more flexibility around the linkage. [] This highlights the importance of considering conformational flexibility when studying the properties of this disaccharide.

Q4: How is Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside used in studying α-1,2-mannosidases?

A: This disaccharide serves as a specific substrate for studying α-1,2-mannosidases, enzymes involved in glycoprotein processing. [, ] Its specific α-1,2 linkage is cleaved by these enzymes, allowing researchers to investigate their activity and specificity. A sensitive fluorescence assay has been developed using this disaccharide to quantify α-1,2-mannosidase activity by measuring the release of free mannose. []

Q5: Can you describe a specific example of how Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside was used to characterize an enzyme?

A: Researchers studying a calcium-dependent α-1,2-mannosidase from rabbit liver microsomes used Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside to confirm the enzyme's specificity for the α-1,2 linkage. They demonstrated that the enzyme hydrolyzed this specific disaccharide significantly faster than disaccharides with α-1,3 or α-1,6 linkages, confirming its specificity for the α-1,2 bond. []

Q6: Has Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside been used in any synthetic applications?

A: Yes, Methyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside has been used in synthetic carbohydrate chemistry. One study successfully achieved selective phosphorylation of the primary hydroxyl groups of this disaccharide, demonstrating its utility as a starting material for further chemical modification. [, , ]

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